Butane, 2-methyl-3-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane, 2-methyl-3-(methylthio)-: is an organic compound with the molecular formula C6H14S and a molecular weight of 118.240 . It is also known by other names such as 3,4-Dimethyl-2-thiapentane and Methyl (1,2-dimethylpropyl) sulfide . This compound is characterized by the presence of a butane backbone with a methylthio group attached to the third carbon atom.
Vorbereitungsmethoden
The synthesis of Butane, 2-methyl-3-(methylthio)- can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-3-butanol with methylthiol in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours . Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Analyse Chemischer Reaktionen
Butane, 2-methyl-3-(methylthio)-: undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or , leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like , resulting in the formation of butane derivatives.
Wissenschaftliche Forschungsanwendungen
Butane, 2-methyl-3-(methylthio)-: has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Butane, 2-methyl-3-(methylthio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved in its mechanism of action include oxidation-reduction reactions and nucleophilic substitution .
Vergleich Mit ähnlichen Verbindungen
Butane, 2-methyl-3-(methylthio)-: can be compared with other similar compounds such as Butane, 2-(methylthio)- and Butane, 2-methyl-2-(methylthio)- . These compounds share structural similarities but differ in the position of the methylthio group. The unique positioning of the methylthio group in Butane, 2-methyl-3-(methylthio)- contributes to its distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
53897-51-1 |
---|---|
Molekularformel |
C6H14S |
Molekulargewicht |
118.24 g/mol |
IUPAC-Name |
2-methyl-3-methylsulfanylbutane |
InChI |
InChI=1S/C6H14S/c1-5(2)6(3)7-4/h5-6H,1-4H3 |
InChI-Schlüssel |
AUNQXXJGFDKEMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.